molecular formula C7H12F2S B8431356 6,6-Difluoro-5-methyl-5-hexene-1-thiol

6,6-Difluoro-5-methyl-5-hexene-1-thiol

Cat. No.: B8431356
M. Wt: 166.23 g/mol
InChI Key: NXXKOHOARGOOLF-UHFFFAOYSA-N
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Description

6,6-Difluoro-5-methyl-5-hexene-1-thiol is a fluorinated thiol derivative characterized by a hexene backbone with a methyl group at position 5, dual fluorine atoms at position 6, and a terminal thiol (-SH) group at position 1. This compound combines the electronic effects of fluorine substitution with the nucleophilic reactivity of the thiol group, making it a candidate for applications in medicinal chemistry, material science, or agrochemical synthesis. However, the provided evidence lacks explicit data on its synthesis, physical properties, or biological activity. PubChem () is a standard repository for such information, but accessibility issues prevent retrieving detailed molecular data here.

Properties

Molecular Formula

C7H12F2S

Molecular Weight

166.23 g/mol

IUPAC Name

6,6-difluoro-5-methylhex-5-ene-1-thiol

InChI

InChI=1S/C7H12F2S/c1-6(7(8)9)4-2-3-5-10/h10H,2-5H2,1H3

InChI Key

NXXKOHOARGOOLF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(F)F)CCCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of 6,6-Difluoro-5-methyl-5-hexene-1-thiol with analogous compounds requires structural, electronic, and reactivity analyses. However, none of the provided evidence directly addresses this compound or its analogs. Below is a generalized discussion based on structural motifs inferred from the evidence and chemical principles:

Fluorinated Thiols vs. Non-Fluorinated Thiols

  • Electron-Withdrawing Effects: Fluorine atoms at position 6 likely reduce electron density at the thiol group, increasing its acidity compared to non-fluorinated analogs like 5-methyl-5-hexene-1-thiol. This could enhance nucleophilic substitution reactivity.
  • Steric and Conformational Effects: The geminal difluoro group may impose steric constraints, altering the compound’s conformational flexibility relative to mono-fluoro or non-fluorinated counterparts.

Comparison with Benzimidazole Derivatives ()

The benzimidazole derivatives in feature fluorine and sulfur-containing groups but differ fundamentally in structure (aromatic heterocycles vs. aliphatic thiols). Key distinctions:

  • Reactivity : Benzimidazoles participate in hydrogen bonding and π-π stacking, whereas 6,6-Difluoro-5-methyl-5-hexene-1-thiol’s thiol group may engage in disulfide bond formation or metal chelation.
  • Applications: Benzimidazoles are often explored as pharmaceuticals (e.g., antifungals), while fluorinated thiols may serve as intermediates in organofluorine chemistry.

Comparison with Isoquinoline Derivatives ()

The isoquinoline derivatives in (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) are nitrogen-containing heterocycles with methoxy substituents. Contrasts include:

  • Electronic Profile : Methoxy groups are electron-donating, while fluorine atoms are electron-withdrawing, leading to divergent electronic environments.
  • Functional Groups: Thiols (-SH) offer distinct reactivity (e.g., oxidation to disulfides) compared to esters or carboxamides in isoquinolines.

Limitations of Available Evidence

and discuss unrelated compound classes (benzimidazoles and isoquinolines), while (PubChem) lacks retrievable data. For a rigorous comparison, additional sources detailing the following would be required:

  • Synthetic routes for fluorinated thiols.
  • Spectroscopic data (e.g., NMR, IR) to confirm structure and purity.
  • Thermodynamic and kinetic studies (e.g., pKa, reaction rates with electrophiles).

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